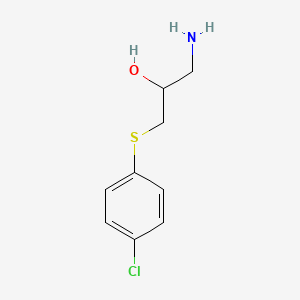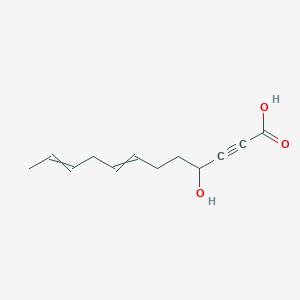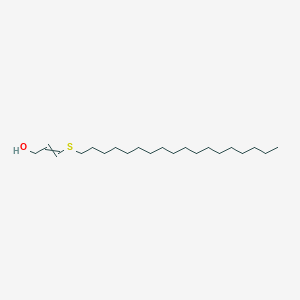![molecular formula C36H31N3 B14494089 2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene CAS No. 64947-54-2](/img/structure/B14494089.png)
2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[331]non-2-ene is a complex organic compound with the molecular formula C36H31N3 It is known for its unique structure, which includes a triazabicyclo nonene core with five phenyl groups attached
Preparation Methods
The synthesis of 2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the triazabicyclo nonene core. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and yield.
Chemical Reactions Analysis
2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.
Substitution: The phenyl groups in the compound can undergo substitution reactions, where different substituents replace the phenyl groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination complexes, which are important in catalysis and material science.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene can be compared to other similar compounds, such as:
1,3,5,7-Tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphaadamantane: This compound has a similar tricyclic structure but differs in the presence of phosphorus and oxygen atoms.
2,4,4,5,5-Pentaphenyl-1,3,2-dioxaphospholane: This compound also contains multiple phenyl groups but has a different core structure involving phosphorus and oxygen.
The uniqueness of this compound lies in its triazabicyclo nonene core and the specific arrangement of phenyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
64947-54-2 |
|---|---|
Molecular Formula |
C36H31N3 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
2,4,6,8,9-pentakis-phenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene |
InChI |
InChI=1S/C36H31N3/c1-6-16-26(17-7-1)32-31-33(27-18-8-2-9-19-27)38-36(30-24-14-5-15-25-30)39(34(31)28-20-10-3-11-21-28)35(37-32)29-22-12-4-13-23-29/h1-25,31-35,37H |
InChI Key |
JGBSUOYPKCRDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(N=C(N(C3C4=CC=CC=C4)C(N2)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


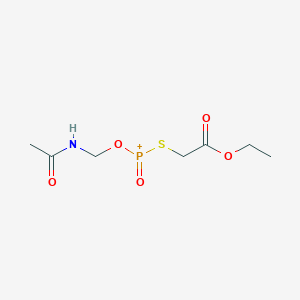
![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)
![7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14494031.png)
![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
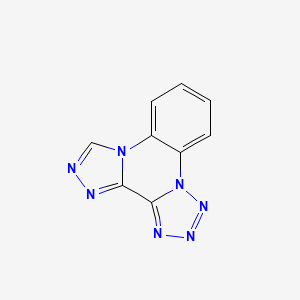
![2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14494046.png)

![Ethyl [dimethyl(3-methylphenyl)silyl]acetate](/img/structure/B14494051.png)
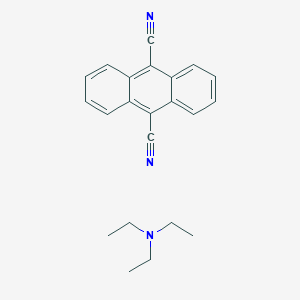
![[(Cyclobut-1-en-1-yl)sulfanyl]benzene](/img/structure/B14494060.png)
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile](/img/structure/B14494065.png)
